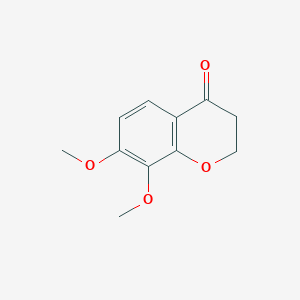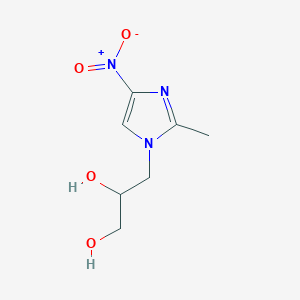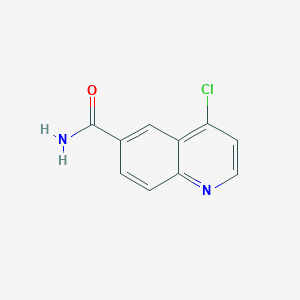
4-Chloroquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloroquinoline-6-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound this compound has garnered attention due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
The synthesis of 4-Chloroquinoline-6-carboxamide typically involves the reaction of 4-chloroquinoline with carboxamide derivatives. One common method includes the reaction of 4-chloroquinoline with an amine derivative in the presence of a base such as triethylamine (TEA) and a coupling agent like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) at room temperature . This method ensures the formation of the carboxamide group at the 6-position of the quinoline ring.
For industrial production, the process may involve more scalable and environmentally friendly methods. For example, the use of green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can be employed to enhance the yield and reduce the environmental impact .
Chemical Reactions Analysis
4-Chloroquinoline-6-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: The carboxamide group can participate in coupling reactions with various electrophiles to form more complex structures.
Common reagents used in these reactions include bases like sodium hydride (NaH), oxidizing agents like hydrogen peroxide (H₂O₂), and reducing agents like lithium aluminum hydride (LiAlH₄). The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
4-Chloroquinoline-6-carboxamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is used in the development of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Chloroquinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The exact pathways and targets can vary depending on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
4-Chloroquinoline-6-carboxamide can be compared with other quinoline derivatives, such as:
Quinoline-4-carboxamide: Another derivative with similar biological activities but different substitution at the 4-position.
2-Chloroquinoline-4-carboxamide: A compound with a chloro group at the 2-position, which affects its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1378260-39-9 |
|---|---|
Molecular Formula |
C10H7ClN2O |
Molecular Weight |
206.63 g/mol |
IUPAC Name |
4-chloroquinoline-6-carboxamide |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-4-13-9-2-1-6(10(12)14)5-7(8)9/h1-5H,(H2,12,14) |
InChI Key |
ZOZOBXFLQKOMMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one](/img/structure/B11896669.png)
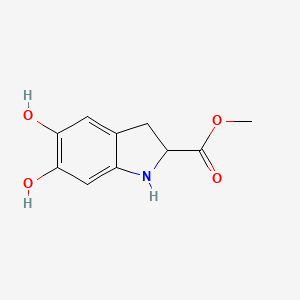
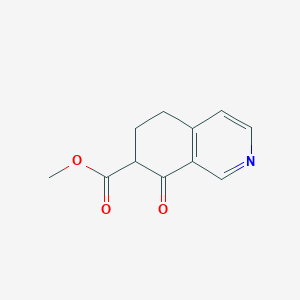

![2-(6-Ethylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11896688.png)

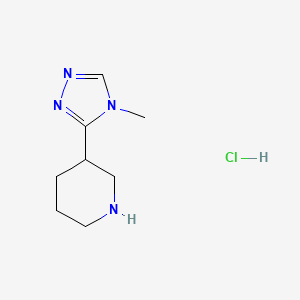
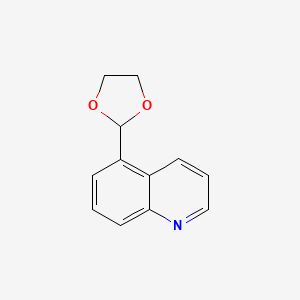
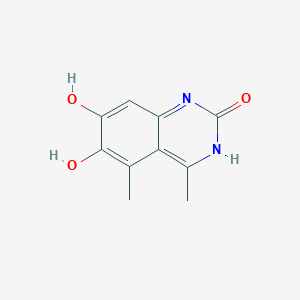
![3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B11896725.png)
